molecular formula C13H19NO B14423336 4-[(4-Methylphenyl)methoxy]piperidine CAS No. 81151-53-3

4-[(4-Methylphenyl)methoxy]piperidine

Cat. No.: B14423336
CAS No.: 81151-53-3
M. Wt: 205.30 g/mol
InChI Key: YBNAVJMCEICEHT-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)methoxy]piperidine is a chemical compound with the molecular formula C12H17NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxy group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)methoxy]piperidine typically involves the reaction of 4-methylphenol with piperidine in the presence of a suitable base and a methoxy group donor. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)methoxy]piperidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative with altered functional groups.

    Substitution: The methylphenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of 4-[(4-Methylphenyl)formyl]piperidine or 4-[(4-Methylphenyl)carboxyl]piperidine.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

4-[(4-Methylphenyl)methoxy]piperidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)methoxy]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)piperidine
  • 4-Methylpiperidine
  • 4-Methoxypiperidine

Uniqueness

4-[(4-Methylphenyl)methoxy]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specialized applications in research and industry.

Properties

81151-53-3

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-[(4-methylphenyl)methoxy]piperidine

InChI

InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-15-13-6-8-14-9-7-13/h2-5,13-14H,6-10H2,1H3

InChI Key

YBNAVJMCEICEHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2CCNCC2

Origin of Product

United States

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